Welcome to the BenchChem Online Store!
molecular formula C7H5BrN2O2 B035133 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 105544-36-3

7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B035133
M. Wt: 229.03 g/mol
InChI Key: UTPFXZJAASMEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07696200B2

Procedure details

Borane-tetrahydrofuran complex (1 M in tetrahydrofuran, 32 mL, 32 mmol) was added dropwise at 0° C. to a solution of 7-bromo-1H-4-oxa-1,5-diaza-naphthalen-2-one (1.45 g, 6.33 mmol) in tetrahydrofuran (240 mL). The ice bath was removed and the solution heated at reflux over 3 h, then volatile material was removed by distillation. The residue was taken up in 37% aq. hydrochloric acid solution and the reaction mixture, heated at 100° C. for 75 min, basified to pH 10 with 30% aq. sodium hydroxide solution, and extracted three times with dichloromethane. The combined organic layers were dried (Na2SO4) and evaporated to afford 7-bromo-2,3-dihydro-1H-4-oxa-1,5-diaza-naphthalene (944 mg, 69%). White solid, MS (ISP)=215.1 (M+H)+.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.O1CCCC1.[Br:7][C:8]1[CH:17]=[C:16]2[C:11]([O:12][CH2:13][C:14](=O)[NH:15]2)=[N:10][CH:9]=1>O1CCCC1>[Br:7][C:8]1[CH:17]=[C:16]2[C:11]([O:12][CH2:13][CH2:14][NH:15]2)=[N:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
1.45 g
Type
reactant
Smiles
BrC1=CN=C2OCC(NC2=C1)=O
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
volatile material was removed by distillation
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2OCCNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 944 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.